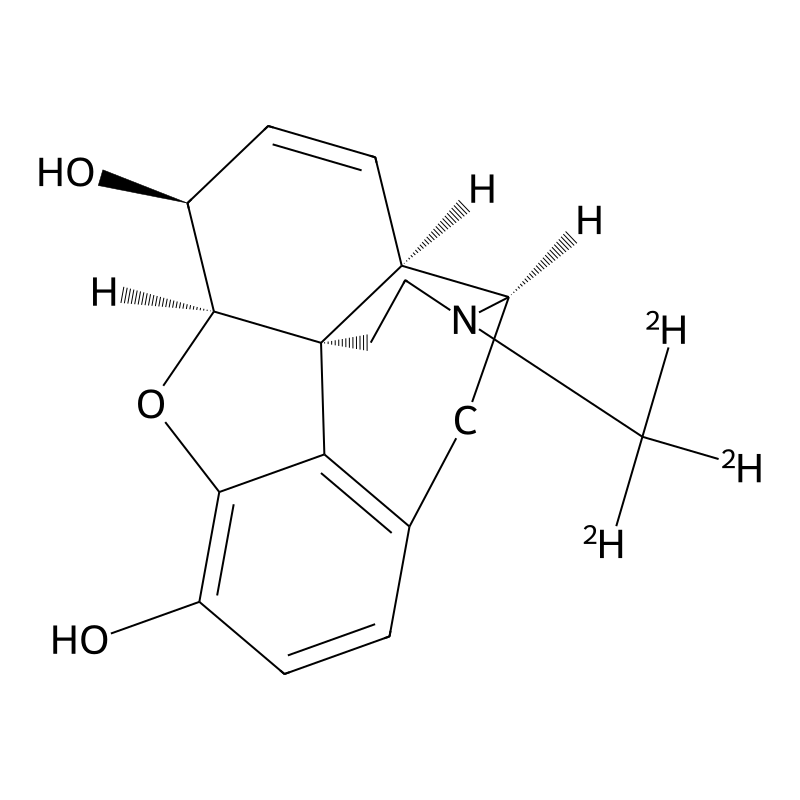Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Morphinan-3,6-alpha-diol, 7,8-didehydro-4,5-alpha-epoxy-17-trideuteriomethyl- is a synthetic derivative of morphinan, a chemical class known for its psychoactive properties. This compound is characterized by a complex structure that includes a phenanthrene core and several functional groups that contribute to its biological activity. The presence of deuterium at the methyl position enhances its stability and alters its pharmacokinetic profile compared to its non-deuterated counterparts.
The compound's IUPAC name reflects its detailed structure, which includes multiple stereocenters and functional groups that are critical for its interaction with biological systems. Morphinan derivatives are widely studied for their analgesic properties and potential therapeutic applications in pain management.
- Oxidation: This reaction can convert morphinan derivatives into more reactive forms. For example, morphine can be oxidized to form morphinone.
- Reduction: Reduction reactions can yield products such as dihydromorphine from morphine.
- Substitution: The hydroxyl groups present in the structure can participate in substitution reactions, leading to the formation of acetylated derivatives like acetylmorphine.
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate and hydrogen peroxide.
- Reducing agents: Sodium borohydride.
- Substitution reagents: Acetic anhydride for acetylation reactions.
Morphinan-3,6-alpha-diol primarily acts as an agonist at the mu and kappa opioid receptors. Its binding to these receptors initiates intracellular signaling pathways that mediate analgesic effects. The compound is metabolized into active metabolites such as morphine-3-glucuronide and morphine-6-glucuronide, which also contribute to its pharmacological effects .
In laboratory studies, Morphinan-3,6-alpha-diol has demonstrated dose-dependent analgesic effects with minimal adverse reactions at lower doses. Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME), with significant interactions noted in biochemical pathways related to pain modulation .
The synthesis of Morphinan-3,6-alpha-diol typically involves multi-step organic synthesis techniques. Key methods include:
- Starting Material Preparation: Using naturally occurring opiates like morphine or thebaine as precursors.
- Functionalization: Introducing hydroxyl groups at the 3 and 6 positions through selective oxidation.
- Epoxidation: Forming the 4,5-alpha-epoxy group via epoxidation reactions using peracids.
- Deuteration: Incorporating deuterium at the 17 position through deuterated reagents during synthesis.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Morphinan-3,6-alpha-diol has potential applications in several areas:
- Pain Management: Due to its analgesic properties, it may be explored as a therapeutic agent for chronic pain conditions.
- Research: It serves as a valuable tool in pharmacological studies aimed at understanding opioid receptor interactions and the development of new analgesics.
- Drug Development: Its unique structure may lead to the discovery of novel compounds with improved efficacy and safety profiles compared to traditional opioids.
Studies have shown that Morphinan-3,6-alpha-diol interacts significantly with opioid receptors, particularly mu-opioid receptors. These interactions are characterized by:
- Agonistic Activity: Leading to analgesia through receptor activation.
- Metabolic Pathways: Understanding how this compound is metabolized into active forms that retain therapeutic effects is crucial for predicting its clinical efficacy.
Research continues to investigate potential drug-drug interactions and how these might affect its therapeutic use.
Morphinan-3,6-alpha-diol shares structural similarities with several other compounds within the morphinan class. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Morphine | Natural alkaloid; potent mu-opioid agonist | Strong analgesic; high potential for addiction |
| Codeine | Methyl ether derivative of morphine | Less potent; used as a cough suppressant |
| Dextromethorphan | NMDA receptor antagonist | Cough suppressant; dissociative properties |
| Butorphanol | Mixed agonist-antagonist | Analgesic with lower abuse potential |
| Naloxone | Opioid antagonist | Used in overdose treatment; no agonistic properties |
These compounds illustrate the diversity within the morphinan class while highlighting the unique features of Morphinan-3,6-alpha-diol, particularly its deuterated structure which may influence its pharmacological profile and metabolic stability .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








